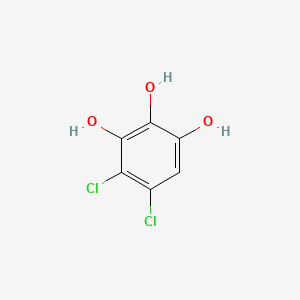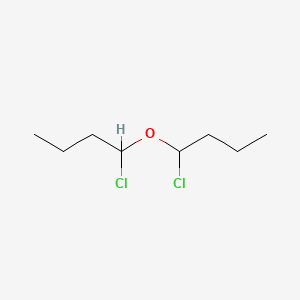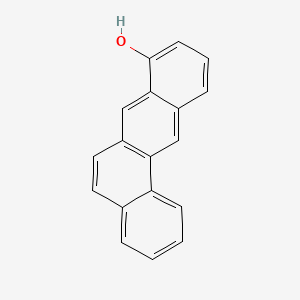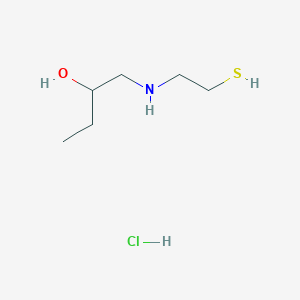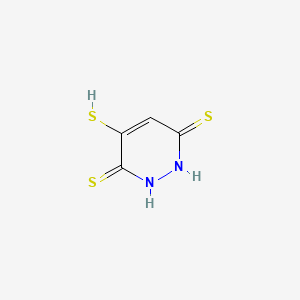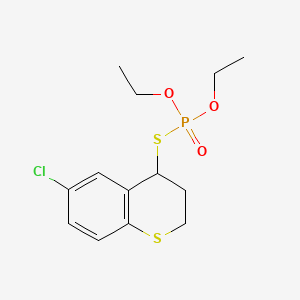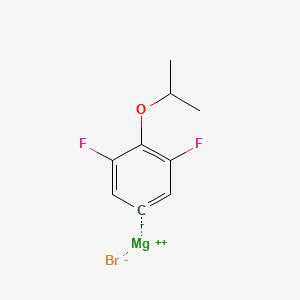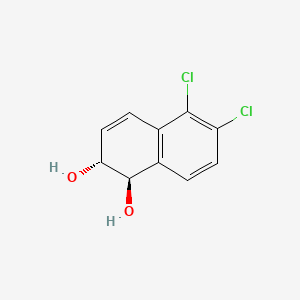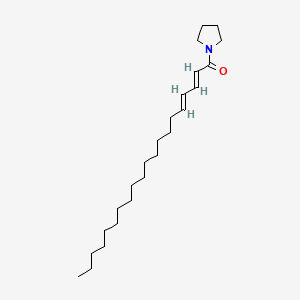
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is a chemical compound characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a 1-oxo-2,4-eicosadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- typically involves the following steps:
Formation of the Eicosadienyl Ketone: The eicosadienyl ketone is synthesized through the oxidation of the corresponding fatty acid.
Attachment to Pyrrolidine: The ketone is then reacted with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and esters.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted pyrrolidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine, 1-(1-oxo-2,4-pentadienyl)-, (E,E)-
Pyrrolidine, 1-(1-oxo-10,12-octadecadienyl)-, (E,E)-
Uniqueness: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is unique due to its specific structure and the length of its eicosadienyl chain, which differentiates it from other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
33169-28-7 |
|---|---|
Molekularformel |
C24H43NO |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
(2E,4E)-1-pyrrolidin-1-ylicosa-2,4-dien-1-one |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)25-22-19-20-23-25/h16-18,21H,2-15,19-20,22-23H2,1H3/b17-16+,21-18+ |
InChI-Schlüssel |
RIDFJCCEYZWOSP-RAISGICESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C=C/C(=O)N1CCCC1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC=CC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


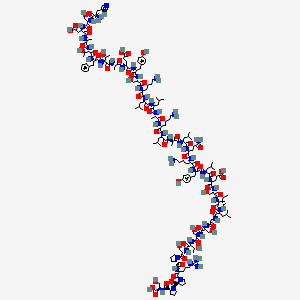
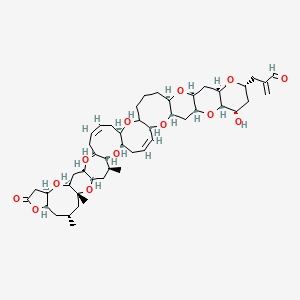
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
